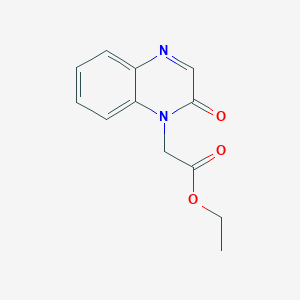

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxoquinoxalin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)8-14-10-6-4-3-5-9(10)13-7-11(14)15/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWMSGZOFCQKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154640-54-7 | |

| Record name | ETHYL (2-OXO-1(2H)-QUINOXALINYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

An In-depth Spectroscopic and Synthetic Profile of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of this compound and its closely related analog, Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate. Due to the limited availability of comprehensive public data for the unsubstituted title compound, this document leverages the detailed experimental data of its 3-methyl analog as a primary reference. This guide offers a foundational understanding of the synthesis and spectral properties of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a derivative of quinoxalin-2-one, featuring an ethyl acetate group N-alkylated at the 1-position of the quinoxaline ring system. This structural motif is a common scaffold in various biologically active molecules.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound and its analogs is typically achieved through the N-alkylation of the corresponding 2-oxoquinoxaline precursor. The following is a general experimental protocol adapted from the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate[1].

General N-Alkylation Procedure

-

Dissolution: Dissolve the starting 2-oxoquinoxaline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base and Reagents: Add potassium carbonate (approximately 1.5 equivalents) as a base, followed by ethyl bromoacetate (approximately 1.5 equivalents). A catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to yield the purified product.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate, a close analog of the title compound. These data serve as a valuable reference for the characterization of this class of molecules.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

| Data not available in search results | | | |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate

| Chemical Shift (ppm) | Assignment |

|---|

| Data not available in search results | |

Note: Detailed ¹H and ¹³C NMR data for the title compound or its 3-methyl analog were not explicitly available in the provided search results. The tables are presented as a template for data organization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate [1]

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| 1733 | C=O stretch (ester) |

| 1655 | C=O stretch (amide in quinoxalinone) |

| 3215 | N-H stretch (if starting material is present) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a related compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, the molecular ion peak (MH+) was observed at m/z = 232.10318, confirming its molecular formula C₁₁H₁₂N₄O₂[1].

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

| LC/MS/MS | ESI (+) | Data not available | [M+H]⁺ |

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A general procedure for acquiring a UV-Vis spectrum is outlined below.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or ethyl acetate.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflows

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity.

Caption: Conceptual workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide has outlined the synthesis and spectroscopic characterization of this compound, primarily through the detailed examination of its 3-methyl analog. The provided data and protocols offer a valuable resource for researchers working with this class of heterocyclic compounds. Further studies are encouraged to establish a complete spectroscopic profile for the unsubstituted title compound.

References

1H NMR and 13C NMR data for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

An in-depth search of scientific literature did not yield specific experimental . While spectral data for structurally related quinoxaline derivatives are available, the precise data for the target molecule could not be located in the reviewed sources.

For a comprehensive technical guide, accurate, experimentally verified data is crucial. Without this foundational information, the subsequent requirements of data tabulation, detailed experimental protocols, and logical diagrams of experimental workflows cannot be fulfilled in a scientifically rigorous manner for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.

However, to provide some context for researchers in this area, a summary of the available data for a closely related, yet more complex, quinoxaline derivative, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, is presented below. It is imperative to note that the substitution pattern and the presence of additional chemical moieties in this analogue will significantly alter the NMR spectral characteristics compared to the requested compound.

NMR Data of a Structurally Related Quinoxaline Derivative

The following data is for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate , as reported in the crystallographic study of the compound.

Experimental Protocol

The NMR spectra for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate were recorded in deuterochloroform (CDCl3). The 1H NMR spectrum was obtained at a frequency of 300 MHz, and the 13C NMR spectrum was recorded at 75 MHz.[1][2]

Data Presentation

Table 1: 1H NMR Data for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate in CDCl3. [1][2]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Number of Protons | Assignment |

| 1.22–1.26 | t | 6 | 3H | CH3 |

| 4.12-4.19 | q | 6 | 2H | O-CH2 |

| 5.57 | s | 2H | N-CH2CO2 | |

| 5.60 | s | 2H | N-CH2 | |

| 7.72 | s | 1H | CH (triazole) | |

| 7.44–8.31 | m | 9H | Aromatic-H |

Table 2: 13C NMR Data for ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate in CDCl3. [1][2]

| Chemical Shift (δ) / ppm | Assignment |

| 13.95 | CH3 |

| 34.99 | O-CH2 |

| 50.01 | N-CH2C=O |

| 62.48 | N-CH2 |

| 113.48, 124.61, 128.19 | CH (triazole and aromatic) |

| 129.52, 130.70, 130.85, 131.16, 131.79 | CH (aromatic) |

| 132.79, 133.53, 134.34, 135.52, 153.69 | Cq |

| 154.32 | C=O (aromatic) |

| 166.80 | C=O (acetate) |

Visualization of Molecular Structure

Below is a diagram representing the molecular structure of the analogous compound, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, generated using the DOT language.

Caption: Molecular structure of a quinoxaline derivative.

Experimental Workflow

The general workflow for obtaining NMR data is outlined in the diagram below.

Caption: General workflow for NMR spectroscopy.

Should the 1H and 13C NMR data for this compound become available, a similar comprehensive guide can be produced.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of a Quinoxaline Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth examination of the crystal structure of a quinoxaline derivative, offering a comprehensive overview of its molecular geometry and supramolecular assembly. Due to the limited availability of public crystallographic data for Ethyl 2-(2-oxoquinoxalin-1-yl)acetate, this document will focus on a closely related and well-characterized analogue: Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate . The methodologies and data interpretation presented herein serve as a robust framework for understanding the structural analysis of this class of compounds, which are of significant interest in medicinal chemistry.

Molecular Structure and Conformation

The molecular structure of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate reveals a largely planar quinoxaline moiety. The dihedral angle between the two six-membered rings of the quinoxaline core is minimal, indicating a high degree of planarity[1]. The ethyl acetate group, however, is significantly rotated out of the plane of the quinoxaline system[1]. This perpendicular orientation is a common feature in related structures[1].

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃ClN₂O₃ |

| Formula Weight | 280.70 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 17.345 (3) |

| b (Å) | 5.5891 (8) |

| c (Å) | 13.238 (2) |

| V (ų) | 1283.4 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.456 |

| Absorption Coefficient (mm⁻¹) | 0.31 |

| F(000) | 584 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection (°) | 4.2 to 74.5 |

| Reflections collected | 11487 |

| Independent reflections | 2548 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.088 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |

This data is for Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.[1]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate is stabilized by a network of intermolecular interactions. C—H⋯O hydrogen bonds are the primary forces driving the formation of chains of molecules within the crystal lattice[1]. These chains are further interconnected by additional C—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture[1]. Furthermore, slipped π-stacking and C—H⋯π(ring) interactions contribute to the overall stability of the crystal structure[1]. Hirshfeld surface analysis indicates that H⋯H, H⋯O/O⋯H, and H⋯Cl/Cl⋯H interactions are the most significant contributors to the crystal packing[2].

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate is achieved through the reaction of 7-chloro-3-methylquinoxalin-2(1H)-one with ethyl 2-chloroacetate. The reaction is carried out in dimethylformamide (DMF) in the presence of potassium bicarbonate as a base and benzyltributylammonium chloride (BTBAC) as a phase-transfer catalyst. The mixture is stirred under reflux, and upon completion, the product is precipitated by the addition of water. Single crystals suitable for X-ray diffraction are obtained by recrystallization from a hot ethanol solution[2].

X-ray Crystallography

Data collection is performed on a suitable single crystal using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1].

Conclusion

The crystal structure analysis of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate provides critical insights into the molecular conformation and intermolecular interactions that govern its solid-state architecture. This technical guide outlines the key structural features and the experimental methodologies employed in their determination. The detailed protocols and data presentation serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug design, facilitating a deeper understanding of this important class of heterocyclic compounds.

References

Technical Guide: Physicochemical Properties of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of the known characteristics of this heterocyclic compound. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and analogous compounds to present a thorough profile.

Physicochemical Properties

This compound (CAS No. 154640-54-7) is a derivative of the quinoxalin-2-one scaffold, a class of compounds of significant interest in medicinal chemistry.[1][2][3][4] The following tables summarize its known and predicted physicochemical properties.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 154640-54-7 | [5] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [5] |

| Molecular Weight | 232.24 g/mol | [5] |

| Exact Mass | 232.084793 u | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 384.3 ± 44.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 186.2 ± 28.4 °C | [2] |

| LogP (Predicted) | 1.42 | [2] |

| Vapor Pressure (Predicted) | 0.0 ± 0.9 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.595 | [2] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available in searched literature | |

| Solubility | Not available in searched literature |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the 1H-quinoxalin-2-one core, followed by N-alkylation to introduce the ethyl acetate moiety.

Step 1: Synthesis of 1H-quinoxalin-2-one

The precursor, 1H-quinoxalin-2-one, can be synthesized by the condensation of o-phenylenediamine with a suitable two-carbon electrophile. One common method involves the reaction with ethyl glyoxylate. An alternative one-pot method utilizes the reaction of o-phenylenediamine with ethyl bromoacetate in a basic medium.[4]

Experimental Protocol (from o-phenylenediamine and ethyl bromoacetate): [4]

-

To a solution of o-phenylenediamine (10 mmol) in acetonitrile (30 ml), add triethylamine (4 ml) and ethyl bromoacetate (22 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture under reflux for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Treat the residue with water and filter to collect the crude product.

-

Wash the solid with water, dry, and recrystallize from ethanol to yield 1H-quinoxalin-2-one.

Step 2: N-Alkylation of 1H-quinoxalin-2-one

The final product is obtained by the N-alkylation of 1H-quinoxalin-2-one with ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. A similar procedure for the N-alkylation of 3-methylquinoxalin-2(1H)-one has been reported and can be adapted.[3]

Experimental Protocol (Adapted): [3]

-

To a solution of 1H-quinoxalin-2-one (10 mmol) in N,N-dimethylformamide (DMF), add potassium carbonate (12 mmol) and a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium bromide.

-

Add ethyl bromoacetate (11 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound.

General Characterization Methods

The synthesized compound can be characterized using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.[3]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[3]

Biological Activity

While no specific biological activity has been reported for this compound in the reviewed literature, the quinoxalin-2-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives of quinoxalin-2-one have been reported to exhibit:

-

Antimicrobial activity

-

Antifungal activity

-

Antiviral activity

-

Anticancer activity

-

Anti-inflammatory activity

The diverse biological profile of this class of compounds makes this compound a molecule of interest for further investigation in drug discovery programs.

Signaling Pathways

There is no specific information available in the literature regarding the signaling pathways modulated by this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Caption: General synthesis workflow for this compound.

References

- 1. 154640-54-7(Ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate) | Kuujia.com [kuujia.com]

- 2. AB579820 | CAS 154640-54-7 – abcr Gute Chemie [abcr.com]

- 3. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distillates (petroleum), hydrotreated heavy paraffinic - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 154640-54-7|Ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate|BLD Pharm [bldpharm.com]

Biological activity of novel quinoxaline derivatives

An In-depth Technical Guide to the Biological Activity of Novel Quinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, making them a focal point of extensive research for the development of new therapeutic agents.[3][4][5] These compounds have demonstrated significant potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents.[6][7][8][9] The versatility of the quinoxaline nucleus allows for structural modifications that can enhance potency and selectivity, leading to the discovery of novel drug candidates with improved therapeutic profiles.[2][10] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel quinoxaline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as topoisomerase II, various kinases (EGFR, Pim-1/2), and the induction of apoptosis.[7][11][12][13]

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Reference |

| Compound IV | PC-3 (Prostate Cancer) | IC₅₀ | 2.11 µM | [12] |

| Compound III | PC-3 (Prostate Cancer) | IC₅₀ | 4.11 µM | [12] |

| Compound IV | Topoisomerase II | IC₅₀ | 7.529 µM | [12] |

| Compound III | Topoisomerase II | IC₅₀ | 21.98 µM | [12] |

| Compound 11 | HCT116, HepG2, MCF-7 | IC₅₀ | 0.81 - 2.91 µM | [7][9] |

| Compound 13 | HCT116, HepG2, MCF-7 | IC₅₀ | 0.81 - 2.91 µM | [7][9] |

| Compound 4a | EGFR | IC₅₀ | 0.3 µM | [7] |

| Compound 13 | EGFR | IC₅₀ | 0.4 µM | [7] |

| Compound 13 | COX-2 | IC₅₀ | 0.46 µM | [7] |

| Compound 11 | COX-2 | IC₅₀ | 0.62 µM | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

-

Cell Culture: Cancer cell lines (e.g., PC-3, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized quinoxaline derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.[7][12]

Apoptosis Induction Pathway Analysis A key mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis.[12] This can be investigated through various assays, including cell cycle analysis and Western blotting for apoptosis-related proteins.

Caption: Apoptosis pathway induced by a Topoisomerase II inhibiting quinoxaline derivative.

Antimicrobial Activity

Novel quinoxaline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15][16] This positions them as potential candidates for the development of new antimicrobial agents to combat infectious diseases.[8]

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Compound 10 | Candida albicans | MIC | 16 | [14] |

| Compound 10 | Aspergillus flavus | MIC | 16 | [14] |

| Compound 2d | Escherichia coli | MIC | 8 | [14] |

| Compound 3c | Escherichia coli | MIC | 8 | [14] |

| Compound 2d | Bacillus subtilis | MIC | 16 | [14] |

| Compound 3c | Bacillus subtilis | MIC | 16 | [14] |

| Compound 4 | Bacillus subtilis | MIC | 16 | [14] |

| Compound 6a | Bacillus subtilis | MIC | 16 | [14] |

| Compound 5j | Rhizoctonia solani | EC₅₀ | 8.54 | [16] |

| Compound 5t | Rhizoctonia solani | EC₅₀ | 12.01 | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial strains are cultured in nutrient broth, and fungal strains in Sabouraud dextrose broth, overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a standard inoculum size (e.g., 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

-

Broth Microdilution Method: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal temperatures.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza viruses.[17] Their antiviral properties make them an important scaffold for the development of new therapies for viral infections.[18][19]

Data Presentation: Antiviral Activity of Quinoxaline Derivatives

| Compound/Derivative | Virus | Cell Line | Activity Metric | Value / Effect | Reference |

| 1-(4-chloro-8-methyl[6][12][17] triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Vero | Plaque Reduction | 25% reduction at 20 µg/mL | [17] |

| Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline | Vaccinia Virus | HEL | EC₅₀ | 2 µM | [17] |

| S-2720 | HIV-1 | - | Target | Potent inhibitor of reverse transcriptase | [17] |

Experimental Protocols

Plaque Reduction Assay

-

Cell Seeding: Confluent monolayers of host cells (e.g., Vero cells) are prepared in 6-well or 12-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of the test quinoxaline derivative.

-

Incubation: The plates are incubated for 2-3 days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Quantification: The number of plaques in the treated wells is counted and compared to the number in untreated virus control wells. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is then calculated.[17]

Antidiabetic Activity

Recent studies have explored the potential of quinoxaline derivatives in the management of type II diabetes.[20] These compounds have been shown to inhibit key enzymes involved in glucose metabolism and diabetes-related complications, such as α-glucosidase and secretory phospholipase A2 (sPLA2).[6]

Data Presentation: Antidiabetic Activity of Quinoxaline Derivatives

| Compound/Derivative | Target Enzyme | Activity Metric | Value (µM) | Reference |

| Compound 6a | sPLA2 | IC₅₀ | 0.0475 | [6][20] |

| Compound 6c | α-glucosidase | IC₅₀ | 0.0953 | [6][20] |

| Acarbose (Control) | α-glucosidase | IC₅₀ | 283.3 | [6] |

Experimental Protocols

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Procedure: 10 µL of the test compound (dissolved in DMSO) is pre-incubated with 50 µL of the α-glucosidase solution in a 96-well plate for 15 minutes at 37°C.

-

Reaction Initiation: The reaction is started by adding 50 µL of the pNPG substrate solution to each well.

-

Incubation and Measurement: The plate is incubated for another 20 minutes at 37°C. The reaction is then stopped by adding 100 µL of 0.2 M sodium carbonate solution.

-

Data Analysis: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration. Acarbose is typically used as a positive control.[6]

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core is most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[21] Modern synthetic strategies often involve functionalizing a pre-formed quinoxaline scaffold, such as 2,3-dichloroquinoxaline, to introduce diverse substituents and build molecular complexity.[14]

Caption: General synthetic pathway for novel quinoxaline derivatives.

General Experimental Protocol for Synthesis via 2,3-Dichloroquinoxaline

-

Starting Material: 2,3-dichloroquinoxaline is a common and versatile starting material.[14]

-

Reaction Setup: In a round-bottom flask, 2,3-dichloroquinoxaline is dissolved in a suitable solvent (e.g., ethanol, DMF, or DMSO).

-

Nucleophile Addition: A sulfur or nitrogen-based nucleophile (e.g., an amine, thiol, or hydrazine) is added to the reaction mixture, often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl formed.

-

Reaction Conditions: The reaction is typically heated under reflux or at an elevated temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted quinoxaline derivative.[14]

Conclusion

The quinoxaline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and antidiabetic effects, underscore the importance of this heterocyclic system in drug development.[2][4] The data and protocols presented in this guide highlight key findings and methodologies that can aid researchers in the design, synthesis, and evaluation of new quinoxaline derivatives with enhanced efficacy and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, has long been a privileged scaffold in medicinal chemistry, underpinning a diverse array of therapeutic agents. Among its many derivatives, Ethyl 2-(2-oxoquinoxalin-1-yl)acetate has emerged as a particularly fruitful core structure for the development of novel drug candidates. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established it as a cornerstone for innovation in the pursuit of treatments for cancer, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this promising scaffold, presenting key data and experimental protocols to aid researchers in the field.

Synthesis of the Core Scaffold

The fundamental structure of this compound provides a versatile platform for extensive chemical modification. A representative synthetic protocol for a key derivative, Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, is detailed below. This synthesis begins with the preparation of the 3-methylquinoxalin-2(1H)-one precursor, followed by N-alkylation to introduce the ethyl acetate moiety.

Experimental Protocol: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate (EMQOA)[1]

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

-

o-Phenylenediamine is treated with sodium pyruvate in acetic acid.[1]

-

The reaction mixture is stirred, leading to the formation of 3-methylquinoxalin-2(1H)-one.[1]

Step 2: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinixalin-1-yl)acetate (EMQOA)

-

To a solution of 3-methylquinoxalin-2(1H)-one (3 g, 18.7 mmol) in N,N-dimethylformamide (15 mL), add ethyl 2-bromoacetate (4.7 mL, 28.5 mmol), potassium carbonate (3.6 g, 28.5 mmol), and a catalytic amount of tetra-n-butylammonium bromide.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Filter the solution and remove the solvent under reduced pressure.[1]

-

Recrystallize the resulting solid from ethanol to yield the final product as a white powder (Yield: 72%).[1]

A similar N-alkylation strategy can be employed for variously substituted quinoxalinone precursors. For instance, 6-benzoyl- and 7-benzoyl-3-methyl-2(1H)quinoxalinones can be alkylated with ethyl chloroacetate in the presence of potassium carbonate in acetone to yield the corresponding ethyl acetate derivatives.[2]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are well-documented for their potent anticancer properties.[3] A significant mechanism underlying this activity is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 11 | EGFR | MCF-7 | 0.81 | [4] |

| HepG2 | 1.21 | [4] | ||

| HCT-116 | 2.91 | [4] | ||

| Derivative 13 | EGFR | MCF-7 | 1.53 | [4] |

| HepG2 | 2.13 | [4] | ||

| HCT-116 | 1.94 | [4] | ||

| Derivative 4a | EGFR | MCF-7 | 3.21 | [4] |

| HepG2 | 4.13 | [4] | ||

| HCT-116 | 3.98 | [4] | ||

| Derivative 5 | EGFR | MCF-7 | 4.54 | [4] |

| HepG2 | 3.97 | [4] | ||

| HCT-116 | 4.11 | [4] | ||

| Compound IV | Topoisomerase II | PC-3 | 2.11 | [5] |

| HepG2 | >100 | [5] |

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. Quinoxaline-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling molecules.

Anti-inflammatory Activity

Certain derivatives of the this compound scaffold have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Table 2: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 11 | 37.96 | 0.62 | 61.23 | [4] |

| Derivative 13 | 30.41 | 0.46 | 66.11 | [4] |

| Derivative 4a | 28.8 | 1.17 | 24.61 | [4] |

| Derivative 5 | 40.42 | 0.83 | 48.58 | [4] |

Antimicrobial Activity

The quinoxaline core is a common feature in a number of natural and synthetic antimicrobial agents. Derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 2d | Escherichia coli | 8 | [6] |

| Bacillus subtilis | 16 | [6] | |

| Derivative 3c | Escherichia coli | 8 | [6] |

| Bacillus subtilis | 16 | [6] | |

| Derivative 10 | Candida albicans | 16 | [6] |

| Aspergillus flavus | 16 | [6] | |

| Derivative 5k | Acidovorax citrulli | - | [7] |

| Derivative 5j | Rhizoctonia solani | 8.54 (EC50) | [7] |

| Derivative 5t | Rhizoctonia solani | 12.01 (EC50) | [7] |

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been investigated against a variety of viruses. Some compounds have shown promising activity against influenza virus and herpes simplex virus (HSV).

Table 4: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | Virus | Assay | EC50/IC50 (µM) | Reference |

| Derivative 44 | Influenza A | Plaque Reduction | 3.5 | [8] |

| Derivative 35 | Influenza A | Plaque Reduction | 6.2 | [8] |

| B-220 | HSV-1 | - | 1-5 | [9] |

Key Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

References

- 1. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Unraveling Molecular Interactions: A Technical Guide to Hirshfeld Surface Analysis of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives hold a significant place in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1][2][3] Understanding the intricate web of intermolecular interactions that govern their crystal packing is paramount for rational drug design and the development of novel materials. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these non-covalent interactions within a crystal lattice. This in-depth technical guide provides a comprehensive overview of the application of Hirshfeld surface analysis to quinoxaline compounds, offering detailed experimental protocols, quantitative data interpretation, and logical workflows for its application in research and development.

Core Concepts of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the investigation of intermolecular interactions.[4][5][6] The Hirshfeld surface is defined as the region where the contribution to the pro-crystal electron density from the pro-molecule is equal to the contribution from all other molecules in the crystal.[4] This surface can be mapped with various properties to highlight and quantify different aspects of intermolecular contacts.

Key properties mapped onto the Hirshfeld surface include:

-

d_norm (Normalized Contact Distance): This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.[6]

-

Shape Index: This descriptor provides information about the shape of the surface, with red areas indicating concave regions (often associated with π-stacking) and blue areas representing convex regions.[1][7]

-

Curvedness: This property highlights the degree of curvature on the surface, with flat areas (low curvedness) often corresponding to planar stacking arrangements.[1][7]

-

2D Fingerprint Plots: These plots are a two-dimensional representation of all the intermolecular contacts on the Hirshfeld surface, plotting d_i against d_e. They provide a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.[1][8][9]

Experimental and Computational Workflow

The successful application of Hirshfeld surface analysis relies on a systematic experimental and computational workflow.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality data for Hirshfeld surface analysis.

1. Synthesis and Crystallization:

-

Quinoxaline derivatives are synthesized through established organic chemistry methods.

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, vapor diffusion, or cooling crystallization techniques.

2. Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal is mounted on a diffractometer.[2][10]

-

X-ray intensity data are collected at a specific temperature, often low temperatures like 150 K, to minimize thermal vibrations.[10]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2][10]

-

The final output of this process is a Crystallographic Information File (CIF), which contains the atomic coordinates and other crystallographic data necessary for Hirshfeld surface analysis.

Computational Protocol

1. Hirshfeld Surface Calculation:

-

The CIF file is imported into the CrystalExplorer software.[8][9][11]

-

Hirshfeld surfaces are calculated for the molecule of interest within the crystal lattice. The software uses the pro-crystal electron density to define the surface.[4]

2. Visualization and Analysis:

-

The generated Hirshfeld surfaces are mapped with properties such as d_norm, shape index, and curvedness to visualize intermolecular contacts.

-

2D fingerprint plots are generated to provide a quantitative breakdown of the different types of interactions. These plots can be decomposed to show the contribution of specific atom-atom contacts.[9]

Quantitative Analysis of Intermolecular Interactions in Quinoxaline Compounds

The primary strength of Hirshfeld surface analysis lies in its ability to quantify the relative contributions of different intermolecular interactions to the overall crystal packing. The following tables summarize typical quantitative data obtained from the Hirshfeld surface analysis of various quinoxaline derivatives.

| Interaction Type | Percentage Contribution (%) |

| H···H | 30 - 71 |

| C···H/H···C | 14 - 23 |

| O···H/H···O | 4 - 25 |

| N···H/H···N | 5 - 6 |

| C···C | ~5.5 |

| S···H/H···S | ~7 |

| N···C/C···N | ~4.6 |

| S···C/C···S | ~3.1 |

| Table 1: Summary of Percentage Contributions of Various Intermolecular Interactions in Quinoxaline Compounds.[1][3][8][12] |

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Interactions (%) | Reference |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | 30.6 | 14.4 | 24.8 | S···H (7.3), N···H (5.6), C···C (5.5) | [1] |

| 1-nonyl-3-phenylquinoxalin-2-one | 70.6 | 15.5 | 4.6 | - | [3][8] |

| N-benzyl-3-phenylquinoxalin-2-amine | 53.4 | - | - | - | [2] |

| A benzimidazo[1,2-c]quinazoline derivative | 55.2 | 22.6 | 20.5 | - | [12] |

| Table 2: Comparative Quantitative Data for Specific Quinoxaline Derivatives. |

Logical Relationships in Drug Development Applications

Hirshfeld surface analysis provides valuable insights that can be integrated into the drug development pipeline, particularly in understanding drug-receptor interactions and optimizing solid-state properties.

By elucidating the key intermolecular interactions, Hirshfeld surface analysis can guide the modification of quinoxaline scaffolds to enhance binding affinity to target proteins. For instance, identifying strong hydrogen bonding motifs can inform the design of analogues with improved pharmacokinetic properties. Furthermore, understanding the packing arrangements is crucial for predicting and controlling polymorphism, which can significantly impact the solubility, stability, and bioavailability of a drug substance.

Signaling Pathway Visualization (Hypothetical)

While Hirshfeld surface analysis does not directly elucidate biological signaling pathways, the structural insights it provides can be correlated with the biological activity of quinoxaline compounds. For example, quinoxaline derivatives are known to act as inhibitors of various kinases. Understanding the intermolecular interactions that favor a specific conformation necessary for kinase binding is a key application.

Conclusion

Hirshfeld surface analysis is an indispensable tool for the detailed investigation of intermolecular interactions in quinoxaline compounds. This guide has provided a comprehensive framework, from experimental design to data interpretation and application in drug development. By leveraging the quantitative and visual power of this technique, researchers can gain deeper insights into the structure-property relationships of quinoxaline derivatives, ultimately accelerating the discovery and development of new therapeutic agents and functional materials.

References

- 1. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomphysics.net [uomphysics.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. crystalexplorer.net [crystalexplorer.net]

- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 6. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: N-alkylation of 2-oxoquinoxaline using Ethyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2-oxoquinoxaline at the N1 position using ethyl chloroacetate to synthesize ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, and procedural steps, along with data presentation and a visual workflow to ensure reproducibility.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. N-alkylation of the 2-oxoquinoxaline scaffold is a key synthetic transformation that allows for the introduction of various functional groups, leading to the development of novel therapeutic agents. The target compound, ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate, serves as a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. This protocol details a reliable method for its preparation.

Key Experimental Data Summary

The following table summarizes the typical quantitative data for the N-alkylation of 2-oxoquinoxaline with an alkylating agent. The data is based on analogous reactions reported in the literature, such as the N-alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromoacetate which resulted in a 72% yield.[1]

| Parameter | Value | Reference |

| Starting Material | 2-oxoquinoxaline | N/A |

| Alkylating Agent | Ethyl chloroacetate | N/A |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Expected Yield | ~70-80% | [1] |

Experimental Protocol

This protocol describes the synthesis of ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate.

Materials:

-

2-oxoquinoxaline

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle (if necessary)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-oxoquinoxaline (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension for 30 minutes at room temperature.

-

Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, filter the solid potassium carbonate.

-

Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from ethanol to obtain the pure product, ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate.

-

Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow

Caption: Experimental workflow for the N-alkylation of 2-oxoquinoxaline.

Potential Applications in Drug Development

The N-alkylation of 2-oxoquinoxaline is a foundational step in the synthesis of a diverse array of compounds with significant pharmacological potential. The resulting ethyl 2-(2-oxoquinoxalin-1(2H)-yl)acetate can be further modified to produce derivatives with antibacterial, antifungal, antiviral, and anticancer activities. For instance, the ester moiety can be converted to a hydrazide, which can then be reacted with various electrophiles to generate novel bioactive molecules. The quinoxaline core itself is a privileged scaffold in medicinal chemistry, and its N1-functionalization allows for the exploration of new chemical space in the quest for more effective and selective therapeutic agents.

References

Application Notes and Protocols: Anticancer Activity of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Derivatives

These application notes provide a detailed overview of the evaluation of ethyl 2-(2-oxoquinoxalin-1-yl)acetate derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest in cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below.

Table 1: IC50 Values (µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines

| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HeLa (Cervical) |

| VIId | 7.8 | - | - | - | - | - |

| VIIIa | Moderate | 9.8 | Moderate | - | - | - |

| VIIIc | 2.5 | Moderate | 9 | - | - | - |

| VIIIe | 8.4 | - | - | - | - | - |

| XVa | 4.4 | - | - | - | - | - |

| Compound 3 | 2.51 | 4.22 | 2.27 | - | - | - |

| Compound 4a | 3.21 | 4.54 | - | - | - | - |

| Compound 5 | - | 4.54 | 3.21 | - | - | - |

| Compound 8 | - | - | >100 | 0.86 | - | - |

| Compound 9 | 8.75 | 5.54 | 6.84 | - | - | - |

| Compound 11 | 1.18 | 1.41 | 1.32 | - | - | - |

| Compound 13 | 2.91 | 1.53 | 0.81 | - | - | - |

| Compound 17 | 48 | - | 22.11 | 46.6 | - | - |

| Compound 25d | - | 4.1 | 11.7 | - | - | - |

| Compound 25e | - | 6.2 | 8.5 | - | - | - |

| Compound 25i | - | 5.8 | 9.3 | - | - | - |

| Compound 27e | - | 7.5 | 10.2 | - | - | - |

| Compound IV | - | - | - | - | 2.11 | - |

| Compound IVd | - | - | 4.19 | 5.29 | - | 3.20 |

| Doxorubicin (Ref.) | 1.41 | 0.90 | 1.01 | - | - | - |

| Sorafenib (Ref.) | - | 3.51 | 2.17 | - | - | - |

Note: A "-" indicates that the data was not available in the cited sources. "Moderate" indicates that the compound showed activity but the specific IC50 value was not provided in the text. The data is compiled from multiple studies and the specific derivatives of the this compound core may vary.[1][2][3][4][5][6]

Table 2: Enzyme Inhibition Data for Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (nM) |

| Compound 3 | EGFR | 0.899 |

| Compound 8 | EGFR | 88 |

| Compound 8 | VEGFR2 | 108 |

| Compound 11 | EGFR | 0.508 |

| Compound 17 | EGFR | 0.807 |

| Compound 25d | VEGFR-2 | 3.4 |

| Compound 25e | VEGFR-2 | 4.2 |

| Compound 25i | VEGFR-2 | 6.8 |

| Compound 27e | VEGFR-2 | 5.5 |

| Erlotinib (Ref.) | EGFR | 0.439 |

| Sorafenib (Ref.) | VEGFR2 | 49 |

Note: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are key targets in cancer therapy.[4][5][7]

Experimental Protocols

Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

A common synthetic route to obtain the core scaffold involves the alkylation of a quinoxalinone precursor.[8]

Materials:

-

3-methylquinoxalin-2(1H)-one

-

N,N-dimethylformamide (DMF)

-

Ethyl 2-bromoacetate

-

Potassium carbonate (K2CO3)

-

Tetra-n-butylammonium bromide (TBAB)

Procedure:

-

Dissolve 3-methylquinoxalin-2(1H)-one in DMF.

-

Add ethyl 2-bromoacetate, potassium carbonate, and a catalytic amount of TBAB to the solution.[8]

-

Stir the reaction mixture at room temperature for 24 hours.[8]

-

Filter the solution to remove any solids.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the purified product.[8]

Caption: Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V-FITC and plasma membrane integrity using Propidium Iodide (PI).

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

Materials:

-

Cancer cells treated with test compounds

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a solution containing RNase A and PI.

-

Incubate the cells in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[1][3]

Signaling Pathways

Several studies suggest that quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent mechanism is the inhibition of protein kinases.[1][10]

Caption: Inhibition of receptor tyrosine kinases by quinoxaline derivatives.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel analogs of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate. The quinoxaline scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. These protocols are designed to enable the efficient identification and characterization of lead compounds for further drug development.

Overview of Biological Activities

Analogs of this compound have demonstrated significant potential across several therapeutic areas. High-throughput screening of these compounds can be tailored to identify candidates with specific activities.

-

Anticancer Activity: Quinoxaline derivatives have been shown to inhibit the proliferation of various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the EGFR and STAT3 pathways. Some analogs have also been found to induce apoptosis and cause cell cycle arrest in cancer cells.

-

Antiviral Activity: Certain quinoxaline derivatives have shown promising antiviral properties, particularly against viruses like human cytomegalovirus (HCMV). The presence of a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function has been observed in compounds with notable antiviral efficacy[1].

-

Kinase Inhibition: A significant number of quinoxaline analogs act as kinase inhibitors. They can target various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and others, making them attractive candidates for targeted therapies.

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a library of this compound analogs is depicted below. This workflow outlines the key stages from primary screening to hit validation.

Caption: High-throughput screening workflow for this compound analogs.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various quinoxaline derivatives, providing a reference for expected potency.

Table 1: Anticancer Activity of Quinoxaline Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 11 | MCF-7 (Breast) | MTT | 0.81 | [2] |

| HepG2 (Liver) | MTT | 1.95 | [2] | |

| HCT-116 (Colon) | MTT | 2.91 | [2] | |

| 13 | MCF-7 (Breast) | MTT | 1.12 | [2] |

| HepG2 (Liver) | MTT | 0.94 | [2] | |

| HCT-116 (Colon) | MTT | 1.83 | [2] | |

| 4a | MCF-7 (Breast) | MTT | 3.21 | [2] |

| HepG2 (Liver) | MTT | 4.13 | [2] | |

| HCT-116 (Colon) | MTT | 3.98 | [2] | |

| 5 | MCF-7 (Breast) | MTT | 4.54 | [2] |

| HepG2 (Liver) | MTT | 3.87 | [2] | |

| HCT-116 (Colon) | MTT | 4.21 | [2] | |

| XVa | HCT-116 (Colon) | MTT | 4.4 | |

| MCF-7 (Breast) | MTT | 5.3 | ||

| VIIId | HCT-116 (Colon) | MTT | 7.8 | |

| VIIIc | HCT-116 (Colon) | MTT | 2.5 | |

| VIIIe | HCT-116 (Colon) | MTT | 8.4 |

Table 2: Antiviral Activity of Quinoxaline Analogs

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Derivative of Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | HCMV | - | < 0.05 | [1] |

| Derivative of Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | HCMV | - | < 0.05 | [1] |

Table 3: Kinase Inhibitory Activity of Quinoxaline Analogs

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 12d | ASK1 | 49.63 | |

| 12c | ASK1 | 117.61 | |

| 12b | ASK1 | 502.46 | |

| 12e (S-isomer) | ASK1 | 46.32 | |

| 12f (R-isomer) | ASK1 | 2469.68 | |

| 4a | EGFR | 300 | [2] |

| 13 | EGFR | 400 | [2] |

| 11 | EGFR | 600 | [2] |

| 5 | EGFR | 900 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.

Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (Key Intermediate)

A common precursor for many analogs is synthesized as follows:

-

To a solution of 3-methylquinoxalin-2(1H)-one (1 equivalent) in N,N-dimethylformamide (DMF), add ethyl 2-bromoacetate (1.5 equivalents) and potassium carbonate (1.5 equivalents).

-

Add a catalytic amount of tetra-n-butylammonium bromide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the solution to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield the pure product.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat with the compounds of interest for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for specific kinases like EGFR or ASK1.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®), or antibody-based detection of the phosphopeptide.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values for each compound.

Signaling Pathway Visualization

The following diagrams illustrate the potential mechanisms of action of this compound analogs on key cancer-related signaling pathways.

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound analogs.

References

Application of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate in Developing Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction